

The Dawn of Organosodium Chemistry: A Technical Guide to Discovery and Early Studies

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Compound of Interest

Compound Name: *Phenylsodium*

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Introduction

Organosodium chemistry, a field centered on compounds containing a carbon-sodium bond, represents a significant chapter in the history of organometallic chemistry. While often overshadowed by their organolithium counterparts in modern synthesis, the discovery and initial investigations into organosodium compounds laid a crucial foundation for understanding the reactivity of polar organometallics. These early studies, conducted in the mid-19th and early 20th centuries, were characterized by rudimentary equipment and a burgeoning understanding of chemical bonding, yet they successfully unveiled a new class of highly reactive and synthetically intriguing molecules. This technical guide provides an in-depth look at the seminal discoveries and early experimental work that established the field of organosodium chemistry, offering detailed experimental protocols from foundational papers, quantitative data, and graphical representations of the key synthetic pathways.

The Pioneering Era: Initial Syntheses and Observations

The mid-1800s witnessed the first forays into the synthesis of organoalkali metal compounds. While initial attempts were fraught with challenges due to the extreme reactivity of these substances, they provided the first glimpses into the world of carbon-sodium bonds.

The Work of J. A. Wanklyn (1858)

James Alfred Wanklyn was a key figure in the early exploration of organoalkali compounds. In 1858, he investigated the reaction of sodium with ethyl iodide, which was known to produce a complex mixture of products. While he did not isolate a pure organosodium compound, his work contributed to the growing body of evidence for their existence as reactive intermediates. One of his notable contributions from this period was the "Wanklyn reaction," where he observed the reaction of what was presumed to be ethylsodium with carbon dioxide to form sodium propionate, a reaction analogous to the carbonation of Grignard reagents.

Experimental Protocol: The Wanklyn Reaction (Conceptual)

While a detailed, step-by-step protocol from Wanklyn's 1858 paper is not readily available in modern databases, the conceptual experiment can be described as follows:

- Generation of Ethylsodium (in situ): Sodium metal was reacted with an excess of diethylzinc. This reaction was believed to form a complex containing ethylsodium.
- Carbonation: Carbon dioxide gas was passed through the reaction mixture.
- Workup: Subsequent hydrolysis of the reaction mixture would yield propionic acid, which could be isolated and identified, providing evidence for the initial formation of a C-Na bond.

The First Synthesis: George Bowdler Buckton (1859)

The first deliberate and successful synthesis of an organosodium compound is credited to George Bowdler Buckton in 1859. He achieved this milestone through a transmetallation reaction, a method that would become a staple in early organometallic chemistry.

Experimental Protocol: Synthesis of Ethylsodium via Transmetallation

Buckton's experiment involved the reaction of diethylmercury with sodium metal. The following protocol is a reconstruction based on historical accounts of his work:

- Apparatus: A simple glass flask, likely fitted with a condenser to prevent the escape of volatile and toxic reagents, was used. The reaction was performed under an inert atmosphere, likely hydrogen gas, to prevent the rapid decomposition of the product.

- Reagents:
 - Diethylmercury ((C₂H₅)₂Hg)
 - Sodium metal (Na)
- Procedure:
 - Sodium metal was added to diethylmercury.
 - The mixture was gently heated.
 - A vigorous reaction ensued, resulting in the formation of a "voluminous grey sponge" and metallic mercury. This "sponge" was the solid ethylsodium.
- Observations: The formation of a solid product and elemental mercury was indicative of the transmetallation reaction: (C₂H₅)₂Hg + 2 Na → 2 C₂H₅Na + Hg

No quantitative yield was reported in Buckton's initial publication, as the primary focus was on the novel synthesis and characterization of the reactive product.

The Systematic Studies of Wilhelm Schlenk (1917)

The work of Wilhelm Schlenk and his student Johanna Holtz, published in 1917, marked a turning point in organoalkali metal chemistry. They conducted the first systematic investigation into the synthesis of a series of simple organosodium and organolithium compounds. Their work provided more detailed procedures and began to shed light on the nature of these highly reactive species. Schlenk is also credited with developing specialized glassware (Schlenk lines and flasks) to handle air-sensitive compounds, a testament to the challenges faced in this field.

Experimental Protocol: Schlenk's Synthesis of Organosodium Compounds via Transmetallation

Schlenk and Holtz utilized the transmetallation from organomercury compounds to prepare a variety of organosodium compounds, including methylsodium, ethylsodium, and **phenylsodium**. Their general procedure, as described in their seminal 1917 paper "Über die einfachsten metallorganischen Alkaliverbindungen," is outlined below.

- Apparatus: Schlenk's specialized glassware was employed to maintain a strict inert atmosphere (nitrogen or hydrogen). This included flasks with side arms for the introduction of reagents and for connecting to a vacuum line.
- General Procedure:
 - The dialkyl- or diarylmercury compound (e.g., dimethylmercury, diethylmercury, or diphenylmercury) was dissolved in a dry, inert solvent such as benzene or petroleum ether.
 - A stoichiometric amount of finely divided sodium metal (often as a wire or freshly cut pieces) was added to the solution under a counterflow of inert gas.
 - The reaction mixture was stirred or shaken for an extended period, often for several days, at room temperature or with gentle heating.
 - The formation of the organosodium compound was observed as a precipitate, as these compounds are generally insoluble in hydrocarbon solvents. The concurrent formation of a sodium amalgam was also noted.
- Isolation and Characterization:
 - The solid organosodium compound was isolated by filtration under an inert atmosphere.
 - The product was washed with fresh, dry solvent to remove any unreacted starting materials and soluble byproducts.
 - Characterization was challenging due to the extreme reactivity of the compounds. It often involved derivatization reactions, such as carbonation to form the corresponding carboxylic acid, which could then be isolated and quantified.

Quantitative Data from Schlenk's Era (Illustrative)

While precise yields from the 1917 paper are not readily available in modern compilations, subsequent work in the 1930s and 1940s built upon Schlenk's methods and began to report more quantitative data. For example, the preparation of **phenylsodium** from chlorobenzene

and sodium, a method developed by Bockmühl and Ehrhart in the 1930s, could achieve yields in the range of 80-90% under optimized conditions.

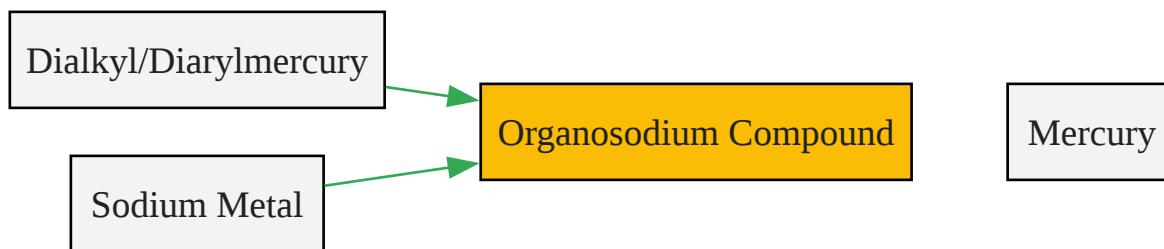
Organosodium Compound	Synthetic Method	Precursors	Solvent	Typical Yield (%)	Reference Period
Ethylsodium	Transmetallation	Diethylmercury, Sodium	Benzene	Not specified	1917
Phenylsodium	Transmetallation	Diphenylmercury, Sodium	Benzene	Not specified	1917
Phenylsodium	Reductive Metalation	Chlorobenzene, Sodium	Toluene	~87%	1940s

Early Synthetic Methodologies: A Summary

The foundational studies in organosodium chemistry established several key synthetic routes, which are summarized below.

Transmetallation

This was the earliest successful method, involving the reaction of an organomercury compound with sodium metal.



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Caption: Transmetallation for organosodium synthesis.

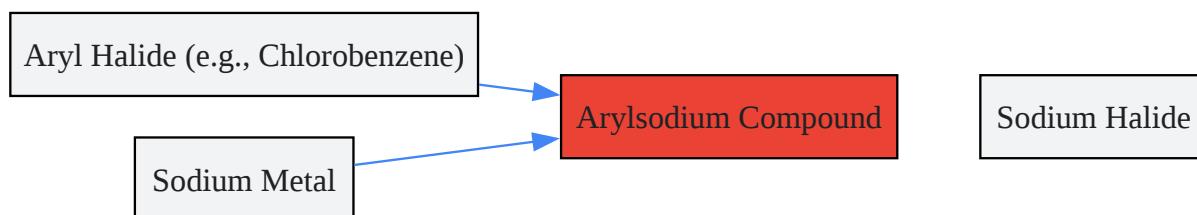
Reductive Metalation of Aryl Halides

This method, developed in the 1930s, provided a more direct route to arylsodium compounds, avoiding the use of toxic organomercury precursors.

Experimental Protocol: Preparation of **Phenylsodium** from Chlorobenzene

This protocol is based on work from the 1930s and 1940s that refined the initial discoveries.

- Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus was dried and flushed with an inert gas (e.g., nitrogen).
- Reagents:
 - Sodium metal, finely dispersed (e.g., as a sand or in a high-boiling hydrocarbon).
 - Chlorobenzene (C_6H_5Cl).
 - Anhydrous toluene as the solvent.
- Procedure:
 - A dispersion of sodium in toluene was prepared in the reaction flask.
 - Chlorobenzene was added dropwise to the stirred sodium dispersion at a controlled temperature, typically below 40°C.
 - An exothermic reaction would initiate, and the rate of addition was adjusted to maintain a steady reaction temperature.
 - After the addition was complete, the mixture was stirred for an additional period to ensure complete reaction.
 - The resulting suspension of **phenylsodium** in toluene was used directly for subsequent reactions.

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Caption: Reductive metalation of aryl halides.

Conclusion

The discovery and early studies of organosodium compounds were pivotal achievements in the history of chemistry. The pioneering work of Wanklyn, Buckton, and Schlenk, conducted with remarkable ingenuity, not only introduced a new class of organometallic reagents but also spurred the development of new experimental techniques for handling highly reactive substances. While the application of organosodium compounds in routine synthesis has been largely superseded by their lithium and magnesium analogues, a modern resurgence of interest is underway, driven by the earth-abundance and low cost of sodium. Understanding the foundational experiments and the challenges faced by these early pioneers provides valuable context for contemporary research and development in sustainable chemistry.

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